3-[(4-Methoxybenzoyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-13-7-5-10(6-8-13)14(17)16-12-4-2-3-11(9-12)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOSTYPYKCSODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward route involves coupling 3-aminobenzoic acid with 4-methoxybenzoyl chloride. This method leverages nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride. However, the presence of the free carboxylic acid group in 3-aminobenzoic acid necessitates careful consideration of reaction conditions to avoid side reactions such as self-condensation or hydrolysis of the acid chloride.
Key steps include:
-
Activation of 4-Methoxybenzoic Acid : Conversion to 4-methoxybenzoyl chloride using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in chlorobenzene at 70–80°C.
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Coupling Reaction : Combining equimolar amounts of 3-aminobenzoic acid and 4-methoxybenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl byproducts. Reaction temperatures are maintained at 0–25°C to minimize decomposition.
Yield and Purity Considerations
While direct acylation avoids protective groups, competing reactions often limit yields. For example, the CN105753731A patent reports yields exceeding 95% for analogous anilide formations when using stoichiometric bases and controlled temperatures. However, in the case of 3-aminobenzoic acid, yields may drop to 70–80% due to the carboxylic acid’s interference, necessitating purification via recrystallization from methanol or ethanol.
Protective Group Strategy: Esterification-Acylation-Hydrolysis
Stepwise Synthesis
To circumvent challenges posed by the carboxylic acid’s reactivity, a protective group approach is employed:
Esterification of 3-Aminobenzoic Acid
The carboxylic acid is protected as a methyl ester using methanol and concentrated sulfuric acid under reflux (6 hours, 65–70°C), achieving conversions >85%. This step is critical to prevent unwanted side reactions during subsequent acylation.
Acylation of Methyl 3-Aminobenzoate
The protected amine reacts with 4-methoxybenzoyl chloride in chlorobenzene or dichloromethane. Catalytic triethylamine or pyridine is added to scavenge HCl, with reactions typically completing within 2–3 hours at 70–80°C. The CN105753731A protocol demonstrates that such conditions yield 94–97% purity for structurally similar anilides.
Ester Hydrolysis
The methyl ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide (2M) under reflux (3–4 hours), followed by acidification with HCl to precipitate the product. This step achieves near-quantitative recovery (>95%) when monitored by TLC.
Comparative Advantages
This method enhances overall yield (80–90%) by isolating reactive sites, though it introduces additional steps. The Royal Society of Chemistry’s synthesis of methyl 4-azidobenzoate validates the efficacy of ester protection in multi-step sequences.
Nitro Reduction Pathway
Synthesis from 3-Nitrobenzoic Acid
An alternative route begins with 3-nitrobenzoic acid, which undergoes sequential functionalization:
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Esterification : Methylation of the carboxylic acid as described above.
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Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine. The CN105753731A patent highlights hydrazine hydrate and alkaline ferrous oxide as effective reducing agents, achieving 95% yield at 55–60°C.
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Acylation and Hydrolysis : Identical to Sections 2.1.2 and 2.1.3.
Challenges and Optimizations
Nitro reduction requires stringent control over reaction conditions to avoid over-reduction or byproduct formation. The CN106831460A patent reports that phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction homogeneity and rate during iron-mediated reductions.
Comparative Analysis of Methodologies
| Method | Key Steps | Yield | Purity | Complexity |
|---|---|---|---|---|
| Direct Acylation | Single-step coupling | 70–80% | 85–90% | Low |
| Protective Group Approach | Esterification → Acylation → Hydrolysis | 80–90% | 95–99% | Moderate |
| Nitro Reduction | Nitro reduction → Acylation | 75–85% | 90–95% | High |
Key Observations :
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The protective group strategy balances yield and purity, making it preferable for industrial-scale synthesis.
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Direct acylation, though simpler, is less efficient due to competing side reactions.
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Nitro reduction introduces additional safety concerns (e.g., handling hydrazine) but offers flexibility in intermediate functionalization.
Advanced Catalytic and Solvent Systems
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of 3-amino-4-methoxybenzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
3-[(4-Methoxybenzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Methoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Effects
- 2-(4-Methoxybenzoyl)benzoic Acid ():
This positional isomer has the 4-methoxybenzoyl group at the second position. Docking studies show it exhibits lower ΔGbinding values (-8.5 kcal/mol for T1R3) compared to saccharin (-7.9 kcal/mol), indicating stronger receptor affinity. The para-methoxy group enhances hydrophobic interactions with receptor residues like Ser257 and Glu217 .
Bioactivity and Receptor Interactions
- Benzamide Derivatives (): Compounds like 4-[[3-(isobutoxy)-4-methoxybenzoyl]amino]benzoic acid (T1) demonstrate PDE-4 inhibitory activity. The isobutoxy substituent enhances steric bulk, which may improve binding pocket occupancy but reduce metabolic stability compared to the simpler methoxy group in the target compound.
- 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid (): This compound, with an isobenzofuranone ring, shows distinct conformational rigidity (dihedral angle: 67.82° between aromatic rings) , which could limit rotational freedom compared to the more flexible 4-methoxybenzoyl group in the target molecule.
Physicochemical Properties
A comparison of key physicochemical parameters is summarized below:
<sup>*</sup>Estimated using fragment-based methods.
Structural and Crystallographic Insights
- The 4-methoxy group in the target compound likely induces a para-substitution effect , stabilizing the molecule through resonance and reducing steric hindrance compared to ortho-substituted analogs.
- Crystal structures of related compounds (e.g., ) reveal that intermolecular hydrogen bonds (O–H···O and N–H···O) stabilize the lattice, a feature common to many benzoic acid derivatives .
Q & A
Q. What synchrotron-based techniques enhance structural characterization of the compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
